Nestoron

Receptor Pharmacology Steroid Receptor Binding Androgen Receptor Affinity

Nestorone (segesterone acetate) is a 19-norprogesterone progestin distinguished by negligible androgen receptor binding—500- to 600-fold weaker than testosterone—and zero SHBG affinity, eliminating the androgenic side effects inherent to levonorgestrel-class progestins. Oral bioavailability of ~10% mandates parenteral delivery, making it purpose-built for sustained-release implants, vaginal rings, and transdermal gels. Its clean PR-selectivity profile also enables neuroprotective, remyelination, and male contraceptive research without glucocorticoid interference. Procure this compound when your formulation or neuroendocrinology study demands a non-androgenic progestin reference standard with unequivocal receptor selectivity.

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
CAS No. 7759-35-5
Cat. No. B1681719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNestoron
CAS7759-35-5
Synonyms16-methylene-17alpha-acetoxy-19-nor-4-pregnen-3,20-dione
Nestorone
ST 1435
ST-1435
Molecular FormulaC23H30O4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C
InChIInChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3/t18-,19+,20+,21-,22-,23-/m0/s1
InChIKeyCKFBRGLGTWAVLG-GOMYTPFNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nestorone (CAS 7759-35-5) for Scientific Research: A 19-Norprogesterone Derivative Progestin


Nestorone (also known as segesterone acetate, ST-1435, or elcometrine) is a synthetic progestin belonging to the 19-norprogesterone class [1]. It is characterized by a high binding affinity and selectivity for progesterone receptors (PR) and lacks androgenic, estrogenic, or glucocorticoid-like activities in vivo [1]. Due to rapid first-pass hepatic metabolism and consequent oral inactivation (bioavailability ~10%), Nestorone is formulated exclusively for parenteral administration via sustained-release delivery systems such as subdermal implants, vaginal rings, and transdermal gels [2].

Why Nestorone Cannot Be Simply Substituted with Other 19-Nortestosterone-Derived Progestins in Scientific or Industrial Applications


Generic substitution among progestins is not scientifically valid due to fundamental differences in receptor selectivity, off-target steroid receptor activation, metabolic stability, and serum protein binding. While many progestins in the 19-nortestosterone class (e.g., levonorgestrel, etonogestrel, 3-keto-desogestrel) exhibit significant androgenic activity due to measurable binding to androgen receptors, Nestorone demonstrates negligible AR binding and no androgenic or anabolic activity in vivo [1]. Furthermore, Nestorone does not bind to sex hormone-binding globulin (SHBG), in contrast to levonorgestrel and 3-keto-desogestrel, which show significant SHBG binding [1]. The oral bioavailability of Nestorone is approximately 10%, compared to nearly complete oral bioavailability for levonorgestrel, dictating that Nestorone can only be effectively utilized in parenteral, sustained-release formulations [2]. These differential pharmacological properties preclude the interchangeable use of Nestorone with other progestins in research or formulation development without re-evaluating receptor-mediated outcomes and pharmacokinetic profiles.

Quantitative Differentiation of Nestorone (CAS 7759-35-5) Against Comparator Progestins: An Evidence-Based Selection Guide


Receptor Binding Selectivity: Nestorone vs. Levonorgestrel and 3-Keto-Desogestrel at Androgen Receptors

Nestorone exhibits minimal binding affinity to androgen receptors (AR), which is 500- to 600-fold lower than that of the endogenous ligand testosterone. In contrast, both levonorgestrel and 3-keto-desogestrel demonstrate significant binding to AR, reaching 40% to 70% of the binding affinity observed for testosterone [1]. At the progesterone receptor (PR), the rank order of binding affinity was: 3-keto-desogestrel > Nestorone > levonorgestrel > progesterone [1].

Receptor Pharmacology Steroid Receptor Binding Androgen Receptor Affinity Progestin Selectivity

Androgenic and Anabolic Activity In Vivo: Nestorone vs. Comparator Progestins

In vivo assessments in castrated immature male rats showed that Nestorone produced no stimulation of ventral prostate growth (an androgenic target) or levator ani muscle growth (an anabolic target). This is in stark contrast to levonorgestrel and 3-keto-desogestrel, both of which exhibit measurable androgenic and anabolic activity that correlates with their AR binding affinity [1].

In Vivo Pharmacology Androgenic Activity Anabolic Activity Preclinical Toxicology

Sex Hormone-Binding Globulin (SHBG) Binding: Nestorone vs. Levonorgestrel and 3-Keto-Desogestrel

Nestorone does not bind to sex hormone-binding globulin (SHBG) [1]. In contrast, both levonorgestrel and 3-keto-desogestrel exhibit significant binding to SHBG [1]. This differential SHBG binding has downstream clinical implications; a head-to-head clinical study comparing a Nestorone/ethinyl estradiol (EE) contraceptive vaginal ring with a levonorgestrel/EE oral contraceptive found that the vaginal ring increased SHBG by 117% to 210% more than the oral contraceptive [2].

Protein Binding SHBG Pharmacokinetics Free Fraction

Oral Inactivation and Route-Dependent Potency: Parenteral vs. Oral Administration

Nestorone is rapidly inactivated following oral administration due to extensive first-pass hepatic metabolism, resulting in an oral bioavailability of approximately 10% [1]. The progestational potency of Nestorone is over 100-fold higher when administered subcutaneously compared to the oral route [2]. The biological half-life of parenterally administered Nestorone is reported to be between 24 and 72 hours [1], whereas the elimination half-life from a vaginal ring is approximately 4.5 hours [3].

Pharmacokinetics Bioavailability Route of Administration First-Pass Metabolism

Hemostasis Parameter Modulation: Nestorone Vaginal Ring vs. Levonorgestrel Oral Contraceptive

A randomized clinical study directly compared a contraceptive vaginal ring delivering Nestorone (150 μg/day) plus ethinyl estradiol (15 μg/day) to a levonorgestrel-containing oral contraceptive (Stediril 30) over 3 cycles of use [1]. The Nestorone/EE vaginal ring significantly increased Factor VII (by 28–49%, 95% CI), increased extrinsic activated protein C resistance (by 14–65%, 95% CI), and decreased Protein S (by 16–32%, 95% CI) to a greater extent than the oral contraceptive [1].

Hemostasis Coagulation Cardiovascular Safety Clinical Pharmacology

Contraceptive Efficacy: Pearl Index for Nestorone/EE Vaginal Ring (Annovera) Phase 3 Clinical Trial

The Phase 3 pivotal clinical trial for Annovera (segesterone acetate/Nestorone and ethinyl estradiol vaginal ring) reported an overall Pearl Index of 2.98 (95% CI 2.13–4.06) across 2,308 women aged 18–40 years over 13 menstrual cycles of use [1]. This reflects a 97% efficacy rate in preventing pregnancy [1].

Contraceptive Efficacy Pearl Index Phase 3 Clinical Trial Regulatory Data

Recommended Research and Industrial Application Scenarios for Nestorone (CAS 7759-35-5) Based on Quantitative Evidence


Development of Nonandrogenic Hormonal Contraceptive Formulations for Parenteral Delivery

Nestorone is optimally suited for sustained-release parenteral contraceptive formulations (vaginal rings, subdermal implants, transdermal gels) where the absence of androgenic activity is a critical design requirement. The lack of AR binding (500- to 600-fold less than testosterone) [1] and absence of in vivo androgenic/anabolic activity [1] distinguish it from levonorgestrel and etonogestrel. The near-complete oral inactivation (bioavailability ~10%) [2] mandates parenteral delivery, which aligns with the compound's intended use profile and enables long-acting, user-controlled contraceptive systems [3].

Preclinical Neuroprotection and Remyelination Research in Multiple Sclerosis and CNS Injury Models

Nestorone has demonstrated neuroprotective and myelin-regenerative properties in preclinical animal models of multiple sclerosis, stroke, and amyotrophic lateral sclerosis [1]. The compound stimulates remyelination of the corpus callosum in the Cuprizone mouse model of demyelination [2]. This research application is distinct from contraceptive use and leverages the compound's high PR selectivity without androgenic or glucocorticoid interference. Researchers investigating progesterone receptor-mediated neuroprotection may prefer Nestorone over progesterone due to its greater transactivational potency at PR [3].

Endometriosis Treatment Research (Regional Clinical Use Reference)

Nestorone is used clinically as a treatment for endometriosis in several South American countries [1], providing a translational research foundation for studies investigating progestin-based management of endometrial disorders. The compound's high PR affinity and lack of estrogenic/androgenic activities [2] are pharmacologically relevant for endometriosis, where progestin therapy aims to induce endometrial atrophy without estrogenic stimulation or androgenic side effects.

Male Contraceptive Development in Combination with Testosterone

Nestorone has been investigated in Phase 2b clinical trials as a component of a male contraceptive regimen, combined with testosterone in a transdermal gel formulation [1]. The nonandrogenic profile of Nestorone is particularly advantageous in this context, as it allows for progestational suppression of spermatogenesis without interfering with the androgenic activity of co-administered testosterone required for maintaining male secondary sexual characteristics and libido.

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